1-phenyl-3-(propan-2-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide
Overview
Description
1-phenyl-3-(propan-2-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-isopropyl-1-phenyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide is 383.14159610 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
Compounds containing thiadiazole and pyrazole moieties have been studied for their inhibitory effects on human carbonic anhydrase isoenzymes, showing potential as powerful inhibitors. This is particularly relevant for developing therapeutic agents against conditions where carbonic anhydrase activity is implicated, such as glaucoma, edema, and certain neurological disorders. For example, Büyükkıdan et al. (2013) synthesized novel metal complexes with strong carbonic anhydrase inhibitory properties, surpassing even acetazolamide, a standard control compound (Büyükkıdan et al., 2013).
Antimicrobial and Anticancer Activities
Research has also explored the synthesis of heterocyclic compounds with thiadiazole and pyrazole scaffolds for their antimicrobial and anticancer activities. These compounds are synthesized from chalcones or similar starting materials and have shown efficacy against various microorganisms and cancer cell lines. Zaki et al. (2018) reported the synthesis of pyridine and thioamide derivatives with high cytotoxicity against the MCF-7 cell line, highlighting their potential as anticancer agents (Zaki et al., 2018).
Microwave-Assisted Synthesis for Biological Applications
The microwave-assisted synthesis of tetrazolyl pyrazole amides has been described, offering a rapid and efficient method for producing compounds with bactericidal, pesticidal, herbicidal, and antimicrobial activities. This method reduces reaction times compared to conventional heating methods, demonstrating the importance of innovative synthesis techniques in drug discovery and development (Hu et al., 2011).
Nitric Oxide Synthase Inhibition
Arias et al. (2018) developed pyrazoline and thiadiazoline derivatives as inhibitors against different isoforms of nitric oxide synthase, a critical enzyme in inflammatory processes. These compounds offer insights into the design of new therapeutic agents targeting inflammation and related diseases (Arias et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12(2)14-11-15(24(23-14)13-7-4-3-5-8-13)17(25)20-19-22-21-18(27-19)16-9-6-10-26-16/h3-5,7-8,11-12,16H,6,9-10H2,1-2H3,(H,20,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNWTIAZHJDJOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NC2=NN=C(S2)C3CCCO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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